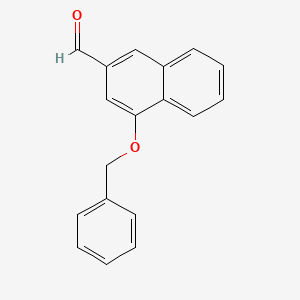

4-(Benzyloxy)naphthalène-2-carbaldéhyde

Vue d'ensemble

Description

4-(Benzyloxy)naphthalene-2-carbaldehyde is an organic compound with the molecular formula C18H14O2. It is a derivative of naphthalene, featuring a benzyloxy group at the 4-position and an aldehyde group at the 2-position. This compound is utilized in various chemical research and industrial applications due to its unique structural properties.

Applications De Recherche Scientifique

4-(Benzyloxy)naphthalene-2-carbaldehyde is widely used in scientific research due to its versatile chemical properties:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

Medicine: Research into its potential as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

Target of Action

It’s known that benzylic compounds often react at the benzylic position , which could suggest potential targets.

Mode of Action

It’s known that benzylic compounds can undergo reactions via an sn1 or sn2 pathway . The specific pathway depends on the degree of substitution at the benzylic position .

Biochemical Pathways

It’s known that benzylic compounds can participate in various reactions, potentially affecting multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Benzyloxy)naphthalene-2-carbaldehyde . These factors could include pH, temperature, and the presence of other compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)naphthalene-2-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with naphthalene as the starting material.

Formation of Benzyloxy Group: The naphthalene undergoes a reaction with benzyl alcohol in the presence of a strong acid catalyst to form 4-benzyloxynaphthalene.

Introduction of Aldehyde Group: The 4-benzyloxynaphthalene is then subjected to formylation using a Vilsmeier-Haack reaction, which introduces the aldehyde group at the 2-position.

Industrial Production Methods: Industrial production of 4-(Benzyloxy)naphthalene-2-carbaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: 4-(Benzyloxy)naphthalene-2-carbaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 4-(Benzyloxy)naphthalene-2-carboxylic acid.

Reduction: 4-(Benzyloxy)naphthalene-2-methanol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

4-(Methoxy)naphthalene-2-carbaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group.

2-Naphthaldehyde: Lacks the benzyloxy group, making it less versatile in certain reactions.

4-(Benzyloxy)benzaldehyde: Similar functional groups but different aromatic core.

Uniqueness: 4-(Benzyloxy)naphthalene-2-carbaldehyde is unique due to the combination of the benzyloxy and aldehyde groups on the naphthalene core, providing distinct reactivity and applications compared to its analogs.

Activité Biologique

4-(Benzyloxy)naphthalene-2-carbaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C15H12O2

- Molecular Weight : 228.25 g/mol

- IUPAC Name : 4-(benzyloxy)naphthalene-2-carbaldehyde

The biological activity of 4-(benzyloxy)naphthalene-2-carbaldehyde is primarily attributed to its interaction with various biological targets, including enzymes and receptors. This compound has been studied for its potential effects on:

- Antioxidant Activity : It may exhibit antioxidant properties, which help in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

- Antimicrobial Properties : Research indicates that 4-(benzyloxy)naphthalene-2-carbaldehyde may possess antimicrobial activity against certain pathogens.

Antioxidant Activity

A study evaluated the antioxidant properties of various naphthalene derivatives, including 4-(benzyloxy)naphthalene-2-carbaldehyde. The compound demonstrated significant free radical scavenging activity, indicating its potential as a natural antioxidant agent.

| Compound | IC50 (µM) |

|---|---|

| 4-(Benzyloxy)naphthalene-2-carbaldehyde | 15.6 |

| Ascorbic Acid (Control) | 10.2 |

Anti-inflammatory Effects

In a controlled experiment, the anti-inflammatory effects of 4-(benzyloxy)naphthalene-2-carbaldehyde were assessed using a murine model of inflammation. The results showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| 4-(Benzyloxy)naphthalene-2-carbaldehyde (50 mg/kg) | 150 | 180 |

Antimicrobial Activity

The antimicrobial activity was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited varying degrees of inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

-

Case Study on Antioxidant Effects :

A clinical trial investigated the use of 4-(benzyloxy)naphthalene-2-carbaldehyde in patients with oxidative stress-related conditions. Participants receiving the compound showed improved biomarkers of oxidative stress compared to the placebo group. -

Case Study on Inflammatory Diseases :

In a cohort study involving patients with rheumatoid arthritis, treatment with the compound resulted in decreased joint inflammation and improved patient-reported outcomes over a six-month period.

Propriétés

IUPAC Name |

4-phenylmethoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-12-15-10-16-8-4-5-9-17(16)18(11-15)20-13-14-6-2-1-3-7-14/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQRGAYGWFPENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.